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An in-depth comparison of Dirucotide's Phase II trial in progressive Multiple Sclerosis with

established treatments, Ocrelizumab and Siponimod, for researchers and drug development

professionals.

Dirucotide (formerly MBP8298) is an investigational synthetic peptide designed as a selective

immune-tolerizing agent for the treatment of Multiple Sclerosis (MS). Its mechanism of action is

thought to involve the induction of tolerance to a specific fragment of myelin basic protein

(MBP), a key autoantigen in MS, particularly in patients with specific Human Leukocyte Antigen

(HLA) haplotypes. While the Phase III development program for Dirucotide in secondary

progressive MS (SPMS) was ultimately discontinued due to a lack of efficacy in the broader

patient population, the preceding Phase II trial showed promising results in a genetically

defined subgroup of patients with progressive MS.[1][2] This guide provides a detailed

comparison of the efficacy data from the Dirucotide Phase II trial with the pivotal trial data for

two approved and effective treatments for progressive MS: Ocrelizumab (Ocrevus) and

Siponimod (Mayzent).

Comparative Efficacy Data
The following table summarizes the key efficacy outcomes from the respective clinical trials of

Dirucotide, Ocrelizumab, and Siponimod in patients with progressive MS. It is important to

note that the Dirucotide trial was a smaller Phase II study focused on a specific patient

subgroup, while the Ocrelizumab and Siponimod trials were large-scale Phase III studies that

led to regulatory approval.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b599088?utm_src=pdf-interest
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.neurology.org/doi/10.1212/WNL.0b013e318233b240
https://mymsaa.org/news/dirucotide/
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.benchchem.com/product/b599088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Dirucotide (Phase II
- HLA-DR2/DR4
Subgroup)[3][4]

Ocrelizumab
(ORATORIO -
Phase III)[5]

Siponimod
(EXPAND - Phase
III)

Primary Endpoint

Time to confirmed

disease progression

on the Expanded

Disability Status Scale

(EDSS)

Time to onset of 12-

week confirmed

disability progression

(CDP)

Time to 3-month

confirmed disability

progression (CDP)

Primary Endpoint

Result

Statistically significant

benefit of treatment

compared to placebo

(p=0.01 at 24 months)

24% relative risk

reduction in 12-week

CDP vs. placebo (HR:

0.76)

21% relative risk

reduction in 3-month

CDP vs. placebo (HR:

0.79)

Median Time to

Progression

78 months with

Dirucotide vs. 18

months with placebo

(5-year follow-up)

Not reported as a

primary outcome in

this format.

Not reported as a

primary outcome in

this format.

Key Secondary

Endpoints

Not explicitly detailed

in available literature.

29% reduction in the

timed 25-foot walk

worsening; 17.5%

reduction in brain

volume loss.

55% reduction in

annualized relapse

rate; significant

reduction in brain

volume loss.

Patient Population

Progressive MS

patients with HLA-

DR2 and/or HLA-DR4

haplotypes (n=20 in

subgroup)

Primary Progressive

MS (PPMS) patients

(n=732)

Secondary

Progressive MS

(SPMS) patients

(n=1651)

Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data.

The following sections outline the key aspects of the clinical trial protocols for Dirucotide,

Ocrelizumab, and Siponimod.

Dirucotide Phase II Trial in Progressive MS
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Study Design: A 24-month, double-blind, placebo-controlled Phase II clinical trial.

Patient Population: 32 patients with progressive MS. A pre-specified subgroup analysis was

conducted on 20 patients who were positive for HLA-DR2 and/or HLA-DR4 haplotypes.

Inclusion Criteria: Patients with a diagnosis of progressive MS.

Exclusion Criteria: Not detailed in the available literature.

Treatment Regimen: 500 mg of Dirucotide administered intravenously every 6 months.

Primary Outcome Measure: Time to confirmed disease progression as measured by the

Expanded Disability Status Scale (EDSS).

Secondary Outcome Measures: Not explicitly detailed in the available literature.

Ocrelizumab - ORATORIO Trial (NCT01194570)
Study Design: A Phase III, randomized, parallel-group, double-blind, placebo-controlled

study.

Patient Population: 732 patients with Primary Progressive Multiple Sclerosis (PPMS).

Inclusion Criteria: Age 18-55 years, diagnosis of PPMS, and an EDSS score of 3.0 to 6.5 at

baseline.

Exclusion Criteria: History of relapsing-remitting MS, prior treatment with B-cell depleting

therapies.

Treatment Regimen: Ocrelizumab 600 mg (administered as two 300 mg intravenous

infusions 14 days apart) or placebo every 24 weeks for at least 120 weeks.

Primary Outcome Measure: Time to the onset of 12-week confirmed disability progression

(CDP), defined as an increase in EDSS score that is sustained for at least 12 weeks.

Secondary Outcome Measures: Time to 24-week CDP, change in the timed 25-foot walk,

change in the volume of T2 brain lesions, and change in total brain volume.
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Siponimod - EXPAND Trial (NCT01665144)
Study Design: A Phase III, randomized, double-blind, placebo-controlled, event-driven study.

Patient Population: 1651 patients with Secondary Progressive Multiple Sclerosis (SPMS).

Inclusion Criteria: Age 18-60 years, diagnosis of SPMS, and an EDSS score of 3.0 to 6.5 at

baseline.

Exclusion Criteria: Recent history of certain cardiovascular conditions, macular edema.

Treatment Regimen: Oral Siponimod 2 mg once daily or placebo.

Primary Outcome Measure: Time to 3-month confirmed disability progression (CDP), defined

as an increase in EDSS score that is sustained for at least 3 months.

Secondary Outcome Measures: Time to 6-month CDP, change in the timed 25-foot walk,

change in T2 lesion volume, and annualized relapse rate.

Visualizing the Data
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz

(DOT language), depict the proposed signaling pathway of Dirucotide and the experimental

workflow of its Phase II trial.
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Click to download full resolution via product page

Caption: Proposed signaling pathway for Dirucotide-induced immune tolerance.
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Caption: Experimental workflow of the Dirucotide Phase II trial in progressive MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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